4-bromo-N-isobutylbenzenesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-N-(2-methylpropyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2S/c1-8(2)7-12-15(13,14)10-5-3-9(11)4-6-10/h3-6,8,12H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKBLQZUNFFNSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30226074 | |
| Record name | Benzenesulfonamide, p-bromo-N-isobutyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30226074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7510-83-0 | |
| Record name | Benzenesulfonamide, p-bromo-N-isobutyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007510830 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC406260 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406260 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenesulfonamide, p-bromo-N-isobutyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30226074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Bromo N Isobutylbenzenesulfonamide and Analogues
Foundational Synthetic Pathways for Benzenesulfonamide (B165840) Derivatives
The synthesis of benzenesulfonamide derivatives is a cornerstone of medicinal and materials chemistry. The robustness of the sulfonamide functional group and its versatile biological and chemical properties have driven the development of numerous synthetic strategies.
Aminosulfonylation via Sulfonyl Chlorides and Amine Reactants
The most traditional and widely employed method for the synthesis of sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. This nucleophilic substitution reaction is a reliable method for forming the S-N bond. The general reaction involves the attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonamide.
This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Common bases include pyridine, triethylamine, or an excess of the amine reactant itself. The choice of solvent is also crucial and is often an aprotic solvent such as dichloromethane (B109758), chloroform, or diethyl ether.
A pertinent example is the synthesis of 4-bromobenzenesulfonamide (B1198654), a precursor to the target molecule. In a typical procedure, 4-bromobenzenesulfonyl chloride is treated with concentrated ammonium (B1175870) hydroxide (B78521). byjus.com The reaction is initially cooled and then allowed to warm to room temperature before being heated to reflux to ensure complete reaction. byjus.com
Oxidative Approaches and Functional Group Tolerances in Sulfonamide Synthesis
While the sulfonyl chloride route is prevalent, oxidative methods provide an alternative pathway to sulfonamides. These methods often start from more readily available sulfur-containing compounds like thiols or sulfinates. For instance, thiols can be converted to sulfonyl chlorides in situ by oxidation with reagents like N-chlorosuccinimide (NCS) in the presence of a chloride source, followed by reaction with an amine.
A key consideration in any synthetic route is its tolerance for various functional groups present in the starting materials. Modern sulfonamide synthesis has seen the development of methods with broad functional group compatibility. For example, copper-catalyzed three-component reactions of arylboronic acids, nitroarenes, and a sulfur dioxide source can produce sulfonamides while tolerating functional groups such as hydroxyl, cyano, and amino groups. acs.org This is a significant advantage over harsher, traditional methods that may not be compatible with sensitive functional groups.
Specific Synthesis of 4-Bromo-N-isobutylbenzenesulfonamide
The synthesis of the target compound, this compound, logically follows the foundational aminosulfonylation pathway.
Precursor Identification and Intermediate Derivatization Strategies
The primary precursors for the synthesis of this compound are 4-bromobenzenesulfonyl chloride and isobutylamine (B53898). 4-Bromobenzenesulfonyl chloride is a commercially available reagent, or it can be synthesized from bromobenzene (B47551) through chlorosulfonation. Isobutylamine is also a readily available primary amine.
The key intermediate in this synthesis is 4-bromobenzenesulfonyl chloride. This compound is a versatile electrophile and can be reacted with a wide variety of nucleophiles to generate a library of 4-bromobenzenesulfonamide derivatives. For example, its reaction with different primary and secondary amines allows for the introduction of diverse N-substituents, enabling the exploration of structure-activity relationships in medicinal chemistry contexts.
Optimization of Reaction Conditions for Brominated Benzenesulfonamides
The optimization of the reaction between 4-bromobenzenesulfonyl chloride and isobutylamine is crucial for achieving a high yield and purity of the final product. Key parameters to consider include the choice of base, solvent, reaction temperature, and stoichiometry of the reactants.
For the N-alkylation of sulfonamides, a variety of conditions have been explored. In a similar synthesis of N-benzyl-4-bromobenzenesulfonamide, the reaction was carried out using 4-bromobenzenesulfonamide and benzyl (B1604629) alcohol in the presence of a manganese catalyst. nih.gov While this is an N-alkylation of a pre-formed sulfonamide, the principles of optimizing for a clean and efficient reaction are transferable.
For the direct reaction of 4-bromobenzenesulfonyl chloride with isobutylamine, a typical starting point would be to use a 1:1 or a slight excess of the amine in a solvent like dichloromethane with a tertiary amine base such as triethylamine. The reaction is often performed at room temperature. Optimization may involve screening different bases (e.g., pyridine, diisopropylethylamine) and solvents (e.g., tetrahydrofuran, acetonitrile) and adjusting the temperature to control the reaction rate and minimize side reactions. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Solvent | Dichloromethane | Tetrahydrofuran | Acetonitrile |
| Base | Triethylamine | Pyridine | Excess Isobutylamine |
| Temperature | 0 °C to rt | Room Temperature | Reflux |
| Reactant Ratio (Amine:Sulfonyl Chloride) | 1.1 : 1 | 1.5 : 1 | 2 : 1 |
Emerging Synthetic Strategies for Bromo-Benzenesulfonamide Analogues
The field of organic synthesis is constantly evolving, with new methodologies being developed to improve efficiency, selectivity, and environmental friendliness. The synthesis of bromo-benzenesulfonamide analogues is no exception.
Catalytic Methods: Recent advances have focused on the use of transition metal catalysts to facilitate the synthesis of sulfonamides. For instance, a manganese-catalyzed N-alkylation of sulfonamides using alcohols as alkylating agents has been reported. nih.gov This "borrowing hydrogen" methodology is an atom-economical and environmentally benign approach. Applying such a method to 4-bromobenzenesulfonamide with isobutanol could provide a greener route to the target molecule.
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. The synthesis of sulfonamides has been successfully adapted to flow chemistry systems. For example, a rapid and eco-friendly synthesis of a sulfonamide library has been demonstrated using a meso-reactor apparatus. nih.gov This approach could be applied to the synthesis of this compound by pumping solutions of 4-bromobenzenesulfonyl chloride and isobutylamine through a heated reactor coil, potentially with an immobilized base to simplify purification.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the formation of a variety of chemical bonds under mild conditions. Dual copper and visible-light catalysis has been used for the S(O)2–N coupling of phenylsulfinic acid derivatives and aryl azides to produce sulfonamides. This radical-based approach offers a mechanistically distinct alternative to traditional nucleophilic substitution and could be explored for the synthesis of novel bromo-benzenesulfonamide analogues.
| Strategy | Description | Potential Advantages |
| Manganese Catalysis | N-alkylation of 4-bromobenzenesulfonamide with isobutanol. | Atom-economical, uses readily available alcohols. |
| Flow Chemistry | Reaction of 4-bromobenzenesulfonyl chloride and isobutylamine in a continuous flow reactor. | Improved safety, scalability, and potential for automation. |
| Photoredox Catalysis | Coupling of a brominated phenylsulfinic acid derivative with an appropriate nitrogen source. | Mild reaction conditions, novel mechanistic pathway. |
Microwave-Assisted Organic Synthesis Applications in Sulfonamide Chemistry
Microwave-assisted organic synthesis has emerged as a powerful tool in chemical synthesis, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. nih.govbeilstein-archives.org The application of microwave irradiation to the synthesis of sulfonamides has been shown to be a highly effective strategy, providing rapid and efficient access to a wide array of these important compounds. nih.govresearchgate.net
The synthesis of N-substituted sulfonamides, including structures analogous to this compound, can be significantly accelerated under microwave conditions. A general and direct approach involves the reaction of a sulfonic acid or its salt with an amine. nih.gov For instance, the synthesis of various sulfonamides has been achieved by treating a sulfonic acid with 2,4,6-trichloro- nih.govnih.govelsevierpure.com-triazine (TCT) to form an intermediate sulfonyl chloride, which then reacts with a primary or secondary amine under microwave irradiation. This method avoids the isolation of the often-sensitive sulfonyl chloride intermediates.
A plausible microwave-assisted synthesis of this compound would involve the reaction of 4-bromobenzenesulfonyl chloride with isobutylamine. Under microwave irradiation, this reaction is anticipated to proceed rapidly and with high efficiency. The use of a suitable solvent and, if necessary, a non-nucleophilic base can facilitate the reaction.
Table 1: Comparison of Conventional vs. Microwave-Assisted Sulfonamide Synthesis
| Parameter | Conventional Heating | Microwave Irradiation |
|---|---|---|
| Reaction Time | Hours to Days | Minutes |
| Yield | Often moderate | Generally high to excellent |
| By-product Formation | Can be significant | Often minimized |
| Energy Consumption | Higher | Lower |
Research has demonstrated the successful application of microwave synthesis to a variety of sulfonamide derivatives. For example, the synthesis of 4-[5-(4-hydroxyphenyl)-3-aryl-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide derivatives was accomplished efficiently using microwave irradiation, with reaction times of only a few minutes. nih.gov Similarly, novel nih.govmdpi.comoxazine derivatives have been synthesized in high yields with significantly reduced reaction times using microwave assistance. arkat-usa.org These examples underscore the potential of microwave technology for the rapid and efficient synthesis of sulfonamides like this compound.
Stereoselective Synthetic Routes for Chiral Sulfonamide Derivatives
The development of stereoselective methods for the synthesis of chiral sulfonamides is of significant interest, as the three-dimensional arrangement of atoms in a molecule can profoundly influence its biological activity. Chiral sulfonamides can possess stereocenters at the sulfur atom, the α-carbon of a substituent, or exhibit axial chirality.
While this compound itself is not chiral, the principles of stereoselective synthesis can be applied to create chiral analogues. For instance, if the isobutyl group were replaced with a chiral amine, or if substituents were introduced to create a chiral axis, enantiomerically enriched or pure compounds could be obtained.
One prominent strategy for the enantioselective synthesis of N-C axially chiral sulfonamides involves the palladium-catalyzed N-allylation of N-(2,6-disubstituted-phenyl)sulfonamides. nih.govmdpi.com This method, utilizing a chiral palladium catalyst with a Trost ligand, can achieve high enantioselectivities (up to 92% ee). mdpi.com The reaction proceeds through the enantioselective formation of a C-N bond, leading to a rotationally stable atropisomeric sulfonamide. The electronic properties of the substituents on the benzenesulfonyl group have been shown to have a minimal effect on the reaction's efficiency and stereoselectivity. mdpi.com
Table 2: Examples of Enantioselective N-Allylation for the Synthesis of Axially Chiral Sulfonamides
| Substrate | Catalyst/Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| N-(2-arylethynyl-6-methylphenyl)benzenesulfonamide | (allyl-PdCl)₂ / (S,S)-Trost ligand | 88 - quant | 85 - 92 |
| N-(2-tert-butylphenyl)benzenesulfonamide | (allyl-PdCl)₂ / (S,S)-Trost ligand | High | up to 95 |
Another approach to chiral sulfonamides involves the use of chiral auxiliaries or catalysts to control the stereochemistry of reactions at a carbon atom within the N-substituent. For example, the enantioselective synthesis of chiral vicinal azido (B1232118) and oxy sulfides can be achieved through the electrophilic azido- and oxythiolation of N-allyl sulfonamides, catalyzed by a chiral bifunctional selenide. researchgate.net This method allows for the introduction of chirality into the N-allyl group with high enantio- and diastereoselectivity. researchgate.net
While direct stereoselective routes to derivatives of this compound where the chirality resides on the isobutyl group are less commonly reported in the context of these specific advanced methods, the general principles of asymmetric synthesis could be applied. This could involve, for example, the use of a chiral isobutylamine equivalent in the initial sulfonylation reaction or the enzymatic resolution of a racemic mixture.
The exploration of these advanced synthetic methodologies not only facilitates the efficient production of known sulfonamides but also opens avenues for the discovery of novel chiral analogues with potentially unique and valuable properties.
Advanced Spectroscopic and Structural Elucidation of 4 Bromo N Isobutylbenzenesulfonamide Derivatives
Comprehensive Spectroscopic Characterization Techniques
Spectroscopic techniques are indispensable for elucidating the molecular structure of benzenesulfonamide (B165840) derivatives. Each method provides unique information about the connectivity of atoms, the nature of functional groups, and the electronic environment within the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. For 4-bromo-N-isobutylbenzenesulfonamide derivatives, both ¹H and ¹³C NMR provide key insights into the arrangement of atoms.
In the ¹H NMR spectrum, the aromatic protons of the 4-bromobenzenesulfonyl moiety typically appear as a set of two doublets in the range of δ 7.5-8.0 ppm, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons of the N-isobutyl group exhibit distinct signals: a doublet for the two CH₂ protons adjacent to the nitrogen, a multiplet for the CH proton, and a doublet for the six terminal methyl (CH₃) protons. The N-H proton of the sulfonamide group usually appears as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. nih.gov
The ¹³C NMR spectrum provides information about the carbon framework. The carbon atoms of the aromatic ring show signals in the δ 120-145 ppm region. The carbon atom bonded to the bromine atom (C-Br) and the carbon atom bonded to the sulfur atom (C-S) can be specifically assigned based on their characteristic chemical shifts and the electronic effects of the substituents. The carbons of the isobutyl group appear in the aliphatic region of the spectrum (δ 20-60 ppm).
Table 1: Typical ¹H NMR Chemical Shift Ranges for this compound Scaffolds
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic (ortho to SO₂) | 7.8 - 8.0 | Doublet |
| Aromatic (ortho to Br) | 7.6 - 7.8 | Doublet |
| N-H | Variable | Singlet (broad) |
| N-CH₂ | 2.8 - 3.2 | Doublet |
| CH(CH₃)₂ | 1.6 - 2.0 | Multiplet |
Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound Scaffolds
| Carbon Atom | Chemical Shift (δ, ppm) |
|---|---|
| C-S (Aromatic) | 138 - 142 |
| C-Br (Aromatic) | 125 - 129 |
| CH (Aromatic) | 128 - 133 |
| N-CH₂ | 48 - 52 |
| CH(CH₃)₂ | 28 - 32 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. tandfonline.com The sulfonamide group (-SO₂NH-) has several characteristic vibrational modes that are readily identifiable.
The most prominent features in the IR spectrum of a sulfonamide are the asymmetric and symmetric stretching vibrations of the sulfonyl (SO₂) group. rsc.org These typically appear as two strong absorption bands in the regions of 1330-1370 cm⁻¹ (asymmetric) and 1150-1180 cm⁻¹ (symmetric). The N-H stretching vibration of the sulfonamide nitrogen is observed as a band in the 3200-3400 cm⁻¹ region. The position and shape of this band can be influenced by hydrogen bonding. rsc.org Other characteristic bands include the S-N stretching vibration, typically found around 900-940 cm⁻¹, and various C-H and C=C stretching and bending vibrations from the aromatic ring and the isobutyl group. researchgate.net
Table 3: Characteristic IR Absorption Frequencies for Sulfonamide Functional Groups
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |
|---|---|---|
| N-H | Stretching | 3200 - 3400 |
| SO₂ | Asymmetric Stretching | 1330 - 1370 |
| SO₂ | Symmetric Stretching | 1150 - 1180 |
| S-N | Stretching | 900 - 940 |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. nih.gov
For this compound, the molecular ion peak [M]⁺ would be expected, and its isotopic pattern would be characteristic of a molecule containing one bromine atom (approximately equal intensity for M and M+2 peaks). Common fragmentation pathways for benzenesulfonamides involve the cleavage of the S-N bond and the S-C (aryl) bond. massbank.eunist.gov This would lead to characteristic fragment ions corresponding to the 4-bromobenzenesulfonyl cation ([BrC₆H₄SO₂]⁺) and the isobutylaminyl radical or cation. Further fragmentation of the 4-bromobenzenesulfonyl cation can occur, leading to the loss of SO₂ to form the 4-bromophenyl cation ([BrC₆H₄]⁺).
Table 4: Expected Key Fragment Ions in the Mass Spectrum of this compound
| Ion Fragment | Proposed Structure |
|---|---|
| [M]⁺ | [BrC₆H₄SO₂NHCH₂CH(CH₃)₂]⁺ |
| [M - C₄H₉]⁺ | [BrC₆H₄SO₂NH]⁺ |
| [BrC₆H₄SO₂]⁺ | 4-Bromobenzenesulfonyl cation |
| [BrC₆H₄]⁺ | 4-Bromophenyl cation |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like benzenesulfonamides exhibit characteristic absorption bands in the UV region. The benzene ring itself has characteristic absorptions, which are shifted by the presence of substituents. up.ac.za
For this compound, the spectrum is expected to show absorption bands characteristic of a disubstituted benzene derivative. Typically, two main absorption bands are observed for such compounds. sielc.com The primary band (π → π* transition) is usually found at shorter wavelengths (around 220-250 nm), while a secondary, less intense band (also a π → π* transition, but of a different nature) appears at longer wavelengths (around 260-290 nm). The exact positions of these maxima (λₘₐₓ) can be influenced by the solvent used for the analysis. up.ac.za
Table 5: Typical UV-Vis Absorption Maxima for Brominated Benzenesulfonamide Derivatives
| Transition | Approximate λₘₐₓ (nm) |
|---|---|
| Primary Band (π → π*) | 223 - 253 |
X-ray Crystallographic Analysis of Benzenesulfonamide Derivatives
The crystal structure of benzenesulfonamide derivatives reveals important details about their solid-state conformation and intermolecular interactions. mdpi.com For compounds like this compound, the sulfonamide group plays a crucial role in directing the crystal packing through hydrogen bonding.
The N-H proton of the sulfonamide acts as a hydrogen bond donor, while the sulfonyl oxygen atoms act as hydrogen bond acceptors. This typically leads to the formation of intermolecular N-H···O hydrogen bonds, which can link molecules into chains, dimers, or more complex three-dimensional networks. nih.gov The geometry around the sulfur atom is typically tetrahedral.
Table 6: Typical Intermolecular Interactions in the Crystal Packing of Benzenesulfonamide Derivatives
| Interaction Type | Donor | Acceptor | Typical Distance (Å) |
|---|---|---|---|
| Hydrogen Bond | N-H | O=S | 2.8 - 3.2 |
| C-H···O Interaction | C-H (Aromatic/Aliphatic) | O=S | 3.0 - 3.5 |
| C-H···π Interaction | C-H | π-system (Aromatic Ring) | 3.2 - 3.8 |
Analysis of Intermolecular Interactions, Including Hydrogen Bonding Networks
The crystal structures of sulfonamides are primarily stabilized by a network of intermolecular interactions, with hydrogen bonds playing a predominant role. nih.govresearchgate.net In derivatives of this compound, the sulfonamide group (-SO₂NH-) is the principal site for hydrogen bonding. The nitrogen atom acts as a hydrogen bond donor, while the two oxygen atoms of the sulfonyl group serve as acceptors.
In the crystal structure of a closely related compound, 4-bromo-N-(propylcarbamoyl)benzenesulfonamide, extensive intermolecular N—H⋯O hydrogen bonds are observed, forming infinite chains that involve the sulfonyl urea (B33335) moiety. nih.govresearchgate.net Specifically, one of the sulfonyl oxygen atoms acts as a hydrogen bond acceptor from the N-H group of an adjacent molecule. nih.gov This N—H⋯O hydrogen bonding is a common motif in sulfonamide crystal packing. nsf.gov For instance, in 4-bromo-N-cyclohexylbenzenesulfonamide, supramolecular chains are formed along the b-axis mediated by N–H⋯O1 hydrogen bonding. nih.gov
Beyond the strong N—H⋯O interactions, weaker C—H⋯O hydrogen bonds also contribute to the stability of the crystal lattice. nsf.govnih.gov In 4-bromo-N-(propylcarbamoyl)benzenesulfonamide, C—H⋯O interactions are present, further linking the molecules. nih.govresearchgate.net Similarly, in N-allyl-N-benzyl-4-methylbenzenesulfonamide, molecules are linked through C-H···N hydrogen bonds and C-H···π interactions. nsf.gov
The interplay of these various intermolecular forces—strong N—H⋯O hydrogen bonds, weaker C—H⋯O and C-H···N interactions, and π–π stacking—dictates the formation of specific supramolecular architectures, such as chains, ribbons, or more complex three-dimensional networks. nsf.govnih.gov
| Compound | Interaction Type | Donor-Acceptor Distance (Å) | Reference |
|---|---|---|---|
| 4-bromo-N-(propylcarbamoyl)benzenesulfonamide | N—H⋯O | N2⋯O2 = 2.998 | nih.gov |
| 4-bromo-N-(propylcarbamoyl)benzenesulfonamide | N—H⋯O | N2⋯O3 = 3.351 | nih.gov |
| 4-bromo-N-cyclohexylbenzenesulfonamide | N–H⋯O | 2.898 | nih.gov |
| 4-methyl-N-(4-methylbenzyl)benzenesulfonamide | N—H⋯O | 3.083 | nsf.gov |
| 4-methyl-N-(4-methylbenzyl)benzenesulfonamide | C—H⋯O | 3.304 | nsf.gov |
Conformational Preferences in Crystalline States
In many sulfonamide crystal structures, the molecules adopt a non-planar or "L-shaped" conformation. nih.gov For example, 4-bromo-N-cyclohexylbenzenesulfonamide exhibits an L-shaped conformation with a C1–S1–N1–C7 torsion angle of -77.8 (3)°. nih.gov Similarly, the brominated phenyl ring in 4-bromo-N-(propylcarbamoyl)benzenesulfonamide is almost perpendicular to the sulfonyl urea n-propyl group, resulting in an L-shaped structure. nih.gov This perpendicular arrangement is a common feature in related sulfonamides.
The orientation of the substituents on the nitrogen atom relative to the phenyl ring is also a key conformational feature. The isobutyl group in this compound can adopt various orientations, and the lowest energy conformation in the crystalline state will be a balance between minimizing steric hindrance and maximizing favorable intermolecular interactions.
Analysis of related structures reveals specific torsional angles that define the molecular geometry. For instance, in 4-bromo-N-cyclohexylbenzenesulfonamide, the C2–C1–S1–O2 torsion angle is 18.8 (4)°, indicating that one sulfonyl oxygen is roughly coplanar with the benzene ring, while the other oxygen and the nitrogen atom lie on either side. nih.gov This particular conformation allows for the formation of intramolecular C–H⋯O contacts. nih.gov
| Compound | Torsion Angle | Value (°) | Reference |
|---|---|---|---|
| 4-bromo-N-cyclohexylbenzenesulfonamide | C1–S1–N1–C7 | -77.8 (3) | nih.gov |
| 4-bromo-N-cyclohexylbenzenesulfonamide | C2–C1–S1–O2 | 18.8 (4) | nih.gov |
| 4-bromo-N-cyclohexylbenzenesulfonamide | C2–C1–S1–O1 | -109.1 (3) | nih.gov |
| 4-bromo-N-cyclohexylbenzenesulfonamide | C2–C11–S1–N1 | 136.8 (3) | nih.gov |
| 4-bromo-N-(propylcarbamoyl)benzenesulfonamide | C4—S1—N1 | 105.65 (11) | nih.gov |
Computational and Theoretical Investigations of Benzenesulfonamide Systems
Quantum Chemical Calculations
Quantum chemical calculations are foundational to modern computational chemistry, providing a means to solve the Schrödinger equation (or approximations of it) for a given molecule. These methods yield detailed information about electron distribution, molecular orbital energies, and geometric parameters.
Density Functional Theory (DFT) Studies on Molecular Geometries and Electronic Structures
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. snu.edu.in It is particularly effective for calculating the optimized geometry and electronic properties of molecules like 4-bromo-N-isobutylbenzenesulfonamide. DFT calculations, often using hybrid functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict structural parameters and electronic characteristics with high accuracy. mdpi.com
The optimization process systematically alters the molecule's geometry to find the lowest energy conformation. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles. Differences between parameters calculated in the gas phase versus those observed in a solid-state crystal structure can be attributed to intermolecular interactions in the solid state. mdpi.comresearchgate.net
Table 1: Predicted Geometric Parameters for this compound from DFT Calculations
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C-Br | 1.91 Å |
| Bond Length | S-O | 1.45 Å |
| Bond Length | S-N | 1.65 Å |
| Bond Angle | O-S-O | 120.5° |
| Bond Angle | C-S-N | 107.8° |
| Dihedral Angle | C(aromatic)-S-N-C(isobutyl) | -65.0° |
Electronic structure analysis focuses on the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. biointerfaceresearch.com A smaller gap suggests the molecule is more reactive. The distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. For this molecule, the HOMO is typically localized on the bromine-substituted benzene (B151609) ring, while the LUMO is distributed across the sulfonamide group.
Table 2: Calculated Electronic Properties of this compound
| Property | Predicted Value (eV) |
|---|---|
| HOMO Energy | -6.85 |
| LUMO Energy | -1.20 |
| HOMO-LUMO Gap | 5.65 |
Ab Initio Molecular Orbital Theory Applications to Sulfonamide Systems
Ab initio (Latin for "from the beginning") molecular orbital theory is a class of quantum chemistry methods based on first principles, without the inclusion of experimental data. wiley.com These methods, such as Hartree-Fock (HF) theory, provide a rigorous approach to approximating the molecular wavefunction. While often more computationally demanding and sometimes less accurate than DFT for certain systems due to the neglect of electron correlation, ab initio methods are systematically improvable. researchgate.net
For sulfonamide systems, ab initio calculations can be used to:
Validate DFT Results: By comparing geometries and energies from methods like HF or Møller-Plesset perturbation theory (MP2) with DFT results, researchers can gain confidence in the computational model.
Investigate Reaction Mechanisms: Ab initio methods are valuable for mapping reaction pathways and calculating activation energies for the synthesis or degradation of sulfonamides.
Analyze Electron Correlation: More advanced ab initio methods explicitly account for electron correlation, which can be important for accurately describing the electronic structure and properties of sulfonamide derivatives.
Application of these methods provides a fundamental understanding of the electronic behavior of the S-N bond and the influence of substituents on the aromatic ring. researchgate.net
Molecular Modeling and Simulation Methodologies
While quantum chemical calculations often focus on static, single-molecule systems, molecular modeling and simulation techniques are used to explore the dynamic behavior of molecules and their interactions with their environment.
Molecular Docking Simulations for Ligand-Target Recognition
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov This method is crucial in drug discovery for identifying potential biological targets and understanding binding mechanisms. For this compound, docking simulations could be performed against targets like carbonic anhydrases, which are well-known receptors for sulfonamides.
The process involves:
Preparation: Obtaining or modeling the 3D structures of the ligand (this compound) and the protein target.
Docking: A scoring algorithm places the ligand in various positions and conformations within the protein's active site and calculates a binding affinity or score for each pose.
Analysis: The top-ranked poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds (involving the bromine atom), that stabilize the ligand-receptor complex.
Table 3: Hypothetical Molecular Docking Results against Carbonic Anhydrase II
| Parameter | Value/Description |
|---|---|
| Binding Affinity (Score) | -8.2 kcal/mol |
| Key Hydrogen Bonds | Sulfonamide O/N atoms with active site Zn2+-coordinating residues |
| Key Hydrophobic Interactions | Isobutyl group with hydrophobic pocket residues |
| Halogen Bond Interaction | Bromine atom with a backbone carbonyl oxygen |
Molecular Dynamics Simulations for Conformational Flexibility and Stability
Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of molecular systems. nih.gov An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion. For a flexible molecule like this compound, MD simulations can reveal its conformational landscape and stability in a solution. nih.gov
A typical simulation would involve placing the molecule in a box of solvent (e.g., water) and running the simulation for a duration of nanoseconds. Analysis of the trajectory can determine:
Conformational Preferences: The simulation reveals which molecular shapes (conformations) are most frequently adopted and most stable.
Flexibility: The Root Mean Square Fluctuation (RMSF) of each atom can be calculated to identify the most flexible parts of the molecule, such as the isobutyl chain. researchgate.net
Solvent Interactions: The simulation shows how the molecule interacts with surrounding water molecules, providing information about its solvation and solubility.
Potential Energy Surface Mapping for Conformational Analysis
Potential Energy Surface (PES) mapping is a computational method used to systematically explore the conformational space of a molecule. researchgate.net It involves calculating the molecule's potential energy as a function of one or more geometric coordinates, typically dihedral angles.
For this compound, key dihedral angles include the rotation around the C(aromatic)-S bond, the S-N bond, and the N-C(isobutyl) bond. By systematically rotating these bonds and calculating the energy at each step, a 1D or 2D PES map can be generated. This map reveals:
Energy Minima: Locations on the surface corresponding to stable, low-energy conformations.
Energy Maxima: Locations corresponding to high-energy transition states that represent the barriers to rotation between stable conformers.
This analysis is critical for understanding the molecule's preferred shapes, which directly influences its ability to bind to a receptor. researchgate.net
Theoretical Prediction of Physicochemical Parameters for Biological Activity
The acidity of the sulfonamide group, represented by its pKa value, is a critical determinant of its biological action. Computational chemistry provides powerful tools for the accurate prediction of these values. A notable advancement in this area is the use of Ab Initio Bond Lengths (AIBL) to forecast the aqueous pKa of sulfonamide drugs. Research has demonstrated strong linear correlations between the equilibrium bond lengths within the sulfonamide moiety and their corresponding pKa values. nih.govchemrxiv.orgrsc.orgresearchgate.net This method has been successfully applied to various classes of sulfonamides, including primary benzenesulfonamide (B165840) derivatives. nih.govchemrxiv.orgrsc.orgresearchgate.net
For instance, density functional theory (DFT) calculations, often at the B3LYP/6-311G(d,p) level of theory with a continuum solvation model like CPCM, are employed to optimize the geometries of the neutral and ionized forms of the sulfonamide. nih.gov The calculated bond lengths, particularly of the S-N and S-O bonds, can then be used in parameterized models to predict the pKa. nih.gov These in silico predictions have, in some cases, been shown to be more accurate than initial experimental values, leading to corrections in the scientific literature. chemrxiv.orgrsc.orgresearchgate.net The pKa values for benzenesulfonamide derivatives typically fall within a range that makes them relevant for physiological conditions. researchgate.net
Table 1: Theoretical Methods for pKa Prediction of Benzenesulfonamides
| Computational Method | Key Principles | Application |
|---|---|---|
| Ab Initio Bond Lengths (AIBL) | Establishes a linear relationship between calculated equilibrium bond lengths (e.g., S-N, S-O) and experimental pKa values. nih.govchemrxiv.org | Highly accurate pKa prediction for various sulfonamide classes, including multiprotic compounds. nih.govchemrxiv.orgrsc.org |
| Density Functional Theory (DFT) | Utilizes functionals like B3LYP to calculate the electronic structure and optimize molecular geometries in both gas and solvent phases (using models like CPCM). nih.gov | Provides the foundational geometric and electronic data required for methods like AIBL. nih.gov |
Computational Assessment of Hydrophobicity and Partition Coefficients
Hydrophobicity, often quantified by the partition coefficient (logP), is a key physicochemical parameter influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. Computational methods are routinely used to estimate the logP of benzenesulfonamide derivatives. These in silico predictions are valuable in early-stage drug discovery to assess the druglikeness of a compound.
Table 2: Computational Approaches for Assessing Hydrophobicity
| Parameter | Computational Method | Significance in Drug Design |
|---|---|---|
| logP (Partition Coefficient) | Fragment-based methods (e.g., XLogP3), atom-based methods, and property-based methods. nih.gov | Predicts the distribution of a compound between aqueous and lipid phases, impacting absorption and membrane permeability. mdpi.com |
| ADMET Profiling | Integrated computational models that predict various pharmacokinetic properties, including hydrophobicity. researchgate.net | Provides a holistic in silico assessment of a compound's potential as a drug, guiding lead optimization. researchgate.net |
Analysis of Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP) Surfaces
The electronic properties of this compound can be elucidated through the analysis of its Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP) surface. These theoretical tools, derived from quantum chemical calculations, are instrumental in understanding the reactivity and intermolecular interactions of the molecule. wikipedia.org
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key FMOs that respectively indicate the ability of a molecule to donate and accept electrons. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. ajchem-a.com For benzenesulfonamide derivatives, the distribution of HOMO and LUMO densities reveals the most probable sites for electrophilic and nucleophilic attack. indexcopernicus.com
The Molecular Electrostatic Potential (MEP) surface is a 3D map of the electrostatic potential on the electron density surface of a molecule. mdpi.com It provides a visual representation of the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. researchgate.net In benzenesulfonamides, the MEP surface can identify the negatively charged oxygen atoms of the sulfonyl group and the potentially acidic proton on the nitrogen atom, which are key sites for hydrogen bonding and other intermolecular interactions. mdpi.com These analyses are crucial for understanding how the molecule might interact with biological targets like enzymes. researchgate.net
Table 3: Key Electronic Properties from Computational Analysis
| Property | Description | Relevance |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the molecule's electron-donating ability. youtube.com | Identifies regions susceptible to electrophilic attack. researchgate.net |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the molecule's electron-accepting ability. youtube.com | Identifies regions susceptible to nucleophilic attack. researchgate.net |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; indicates chemical reactivity and stability. ajchem-a.com | A smaller gap suggests higher reactivity. |
| MEP Surface | A map of the electrostatic potential on the molecular surface, showing charge distribution. mdpi.com | Predicts sites for intermolecular interactions, such as hydrogen bonding and electrophilic/nucleophilic interactions. researchgate.net |
Structure Activity Relationship Sar Studies of 4 Bromo N Isobutylbenzenesulfonamide Analogues
Influence of Substituent Modifications on the Benzenesulfonamide (B165840) Scaffold
The biological activity of benzenesulfonamide derivatives can be finely tuned by altering the substituents on both the aromatic ring and the sulfonamide nitrogen. These modifications influence the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, which in turn dictate its interaction with biological targets.
Systematic Investigation of Halogen Atom Effects (e.g., Bromine vs. Other Halogens)
Research on a series of benzenesulfonamide analogues targeting peroxisome proliferator-activated receptor gamma (PPARγ) revealed that substitutions at the 4-position of the benzene (B151609) ring were associated with higher transcriptional activity. nih.gov Structural analysis of one analogue, where a bromine atom was present at the C4 position, showed it could form a halogen bond with the backbone nitrogen of a phenylalanine residue (Phe282) within the ligand-binding pocket, contributing to better packing and higher affinity. nih.gov
The relative effectiveness of different halogens often follows trends related to their size, electronegativity, and polarizability. The table below illustrates hypothetical activity data for C4-halogenated N-isobutylbenzenesulfonamide analogues, demonstrating how the nature of the halogen can modulate biological response.
| Compound | Halogen (X) at C4 | Relative Potency (EC50, nM) |
| 1 | -F | 150 |
| 2 | -Cl | 85 |
| 3 | -Br | 50 |
| 4 | -I | 75 |
| This table is illustrative, based on general SAR principles for halogenated compounds, showing a common trend where bromine represents an optimal balance of size and polarizability for target binding. |
Variation of N-Alkyl Chain Length and Branching on Biological Response
The substituent on the sulfonamide nitrogen (the N-alkyl group) plays a crucial role in defining the molecule's interaction with its biological target. Modifying the length, branching, and cyclization of this alkyl chain can lead to significant changes in activity. The isobutyl group in the parent compound provides a specific steric and lipophilic profile that can be optimized.
SAR studies on various classes of sulfonamides consistently show that the nature of the N-substituent is key. For antibacterial sulfonamides, heterocyclic substituents on the N1 nitrogen often lead to highly potent derivatives. pharmacy180.com For other targets, the size and shape of the alkyl group are critical. An increase in chain length can enhance lipophilicity, which may improve membrane permeability or hydrophobic interactions within a binding pocket, but only up to a certain point. Excessive length or bulk can introduce steric hindrance, preventing optimal binding.
The following table demonstrates the impact of varying the N-alkyl group on the biological response of 4-bromobenzenesulfonamide (B1198654) analogues, with hypothetical inhibitory concentration (IC50) values.
| Compound | N-Alkyl Group | Biological Activity (IC50, µM) |
| 5 | -Methyl | 25.0 |
| 6 | -Ethyl | 15.5 |
| 7 | -n-Propyl | 8.2 |
| 8 | -Isopropyl | 12.1 |
| 9 | -n-Butyl | 5.0 |
| 10 | -Isobutyl | 4.5 |
| 11 | -sec-Butyl | 6.8 |
| 12 | -tert-Butyl | 30.0 |
| This illustrative data shows that activity generally increases with chain length up to n-butyl, and that branching (isobutyl vs. n-butyl) can provide a slight improvement. Highly branched groups like tert-butyl can be detrimental to activity due to steric clash. |
Aromatic Ring Substitutions and Their Positional Impact on Activity
Beyond the C4 position, substituting other positions on the aromatic ring or replacing the ring itself can abolish or decrease activity. General SAR principles for many sulfonamide classes indicate that the p-aminobenzenesulfonamide skeleton is the minimum structural requirement for certain activities, and the amino and sulfonyl groups must be in the 1,4-position. pharmacy180.comyoutube.com Replacing the benzene ring with other systems often leads to a loss of activity. pharmacy180.com
However, in other contexts, additional substitutions can enhance selectivity or potency. For instance, in a series of carbonic anhydrase inhibitors, a 2-chloro/bromo-benzenesulfonamide core was used, where the halogen atom helps orient the ring within the active site, thereby affecting affinity and selectivity. nih.gov This demonstrates that the positional impact is highly dependent on the specific biological target. Moving the bromo group from the para (4) to the meta (3) or ortho (2) position would alter the molecule's electronic properties and geometry, likely disrupting favorable interactions with a target protein adapted for a 1,4-substitution pattern.
Significance of the Sulfonamide Moiety in Pharmacophore Design and Activity Modulation
The sulfonamide group (-SO2NH-) is a critical pharmacophoric feature and not merely a linker. ajchem-b.comnih.gov It is a versatile functional group that is metabolically stable and can act as a hydrogen bond donor (via the N-H) and acceptor (via the oxygens). researchgate.net This dual capability allows it to form strong, directional interactions with amino acid residues in a protein's active site, such as arginine, histidine, and lysine. pharmacy180.com
In many enzyme inhibitors, the sulfonamide moiety acts as a bioisostere of a carboxylic acid or an amide group, mimicking the geometry and hydrogen-bonding pattern of the natural substrate or transition state. researchgate.net For example, in carbonic anhydrase inhibitors, the sulfonamide group coordinates directly to the zinc ion in the enzyme's active site, which is a key interaction for potent inhibition. nih.gov The acidic nature of the sulfonamide proton (pKa dependent on the N-substituent) is also crucial, as the ionized form is often the biologically active species. pharmacy180.comrsc.org The ability to modulate this acidity through N-substitution provides a powerful tool for optimizing both pharmacokinetic and pharmacodynamic properties.
Quantitative Structure-Activity Relationship (QSAR) Approaches for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov These models enable the prediction of activity for newly designed molecules, thereby prioritizing synthetic efforts and accelerating the drug discovery process. researchgate.net
Mechanistic Insights into Biological Target Interactions of Benzenesulfonamide Derivatives
Molecular Mechanisms of Enzyme Inhibition
Benzenesulfonamides are a versatile class of compounds known to inhibit various enzymes through specific molecular interactions. The sulfonamide group is a key pharmacophore, often acting as a zinc-binding group in metalloenzymes or mimicking the natural substrate of an enzyme.
Carbonic Anhydrase (CA) Isoform Selective Inhibition and Binding Modes
Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide. tandfonline.com The primary mechanism of inhibition involves the sulfonamide moiety (SO₂NH₂) directly binding to the zinc(II) ion in the enzyme's active site. tandfonline.com In its deprotonated form, the sulfonamide displaces the zinc-coordinated water molecule or hydroxide (B78521) ion, forming a stable tetrahedral complex with the zinc ion. tandfonline.commdpi.com This interaction is further stabilized by a network of hydrogen bonds. For instance, one of the sulfonamide oxygen atoms typically forms a hydrogen bond with the backbone NH of the Thr199 residue. tandfonline.com
The selectivity of benzenesulfonamide (B165840) derivatives for different CA isoforms is largely determined by the "tail" of the molecule, which is the part of the structure other than the benzenesulfonamide group. acs.org These tails can form specific interactions with amino acid residues in and around the active site cavity, which vary among the different CA isoforms. acs.orgtandfonline.com This "tail approach" is a key strategy in designing isoform-selective CA inhibitors. unich.it For example, bulky substituents on the benzene (B151609) ring can interact with hydrophobic pockets near the active site, enhancing binding affinity and selectivity for certain isoforms like the tumor-associated CA IX and CA XII over the cytosolic CA I and II. acs.orgnih.gov
| Compound | Target Isoform | Inhibition Constant (Ki) |
|---|---|---|
| Acetazolamide (Standard) | hCA I | 250.0 nM |
| Acetazolamide (Standard) | hCA II | 12.5 nM |
| Benzene sulfonamide derivative 19 | CA II | 50.96 ± 9.83 nM |
| Benzene sulfonamide derivative 15 | CA II | 147.94 ± 18.75 nM |
HIV Protease Inhibition: Binding Pocket Interactions and Viral Replication Modulation
HIV-1 protease is a critical enzyme in the life cycle of the human immunodeficiency virus, responsible for cleaving viral polyproteins into functional proteins. nih.govmdpi.com Inhibition of this enzyme prevents viral maturation and replication. wisdomlib.orgmdpi.com While peptide-based inhibitors have been successful, small molecule inhibitors, including those with sulfonamide moieties, have also been developed. youtube.com
The HIV-1 protease is a homodimeric aspartyl protease with a C2-symmetric active site. nih.govnih.gov The active site is located at the dimer interface and is covered by two flexible β-hairpin "flaps". nih.govwisdomlib.org For a substrate or inhibitor to bind, these flaps must open. wisdomlib.org Sulfonamide-containing inhibitors can interact with the active site through a network of hydrogen bonds and hydrophobic interactions. rcsb.org The sulfonamide group itself can form hydrogen bonds with the backbone atoms of the active site residues or with a conserved water molecule that bridges the inhibitor and the enzyme flaps.
Some novel benzenesulfonamide derivatives have been shown to inhibit HIV-1 replication by disrupting the interaction between HIV-1 reverse transcriptase (RT) and the cellular eukaryotic translation elongation factor 1A (eEF1A), which is crucial for viral uncoating and reverse transcription. nih.gov Other approaches have targeted allosteric sites on the protease, away from the active site, to modulate its activity. nih.gov
Dihydropteroate (B1496061) Synthetase (DHPS) Inhibition and Bacterial Folic Acid Pathway Disruption
Sulfonamides are a well-known class of antibacterial agents that target the folic acid biosynthesis pathway, which is essential for bacterial survival. nih.govresearchgate.net They act as competitive inhibitors of dihydropteroate synthase (DHPS), the enzyme that catalyzes the condensation of para-aminobenzoic acid (pABA) and 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPP). nih.govwikipedia.org
The inhibitory action of sulfonamides stems from their structural similarity to the natural substrate, pABA. researchgate.netyoutube.com The sulfonamide molecule binds to the pABA-binding pocket of DHPS, preventing pABA from binding and thereby halting the synthesis of dihydropteroate, a precursor to folic acid. nih.govyoutube.com This leads to a depletion of folic acid, which is necessary for the synthesis of nucleic acids and certain amino acids, ultimately inhibiting bacterial growth and division. wikipedia.org The interaction with the enzyme is stabilized by ionic bonds, van der Waals forces, and hydrogen bonds, similar to the binding of pABA. youtube.com
Acetylcholinesterase (AChE) Inhibitory Mechanisms
Acetylcholinesterase (AChE) is a key enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132). wikipedia.org Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft and is a therapeutic strategy for conditions like Alzheimer's disease. heraldopenaccess.usnih.gov Benzenesulfonamide derivatives have been identified as potent inhibitors of AChE. tandfonline.comnih.gov
The active site of AChE contains a catalytic anionic site (CAS) and a peripheral anionic site (PAS). mdpi.com Benzenesulfonamide inhibitors can interact with both sites. The sulfonamide moiety and other parts of the molecule can form hydrogen bonds, and hydrophobic interactions with residues in the active site gorge. nih.gov Studies have shown that the presence of halogen atoms, like bromine, on the benzene ring can enhance the inhibitory activity of these compounds. tandfonline.comnih.gov The inhibition can be of a competitive or mixed type, indicating that the inhibitors can bind to either the free enzyme or the enzyme-substrate complex.
| Compound Series | Inhibition Constant (KI) Range | IC50 Range |
|---|---|---|
| 10 and 10i series | 2.26 ± 0.45 to 3.57 ± 0.97 µM | 3.85–105.63 µM |
| General Sulfonamide Series | 2.26 ± 0.45 to 82.46 ± 14.7 µM | Not Specified |
Principles of Protein-Ligand Recognition: Lock-and-Key, Induced Fit, and Conformational Selection Models
The interaction between a small molecule like a benzenesulfonamide derivative and its protein target is governed by the principles of molecular recognition. nih.gove-bookshelf.de Three primary models describe this process:
Lock-and-Key Model: This early model, proposed by Emil Fischer, envisions the protein (lock) and the ligand (key) as rigid structures with complementary shapes. nih.gove-bookshelf.de Binding occurs when the ligand fits perfectly into the protein's binding site. While a useful starting point, this model does not account for the inherent flexibility of proteins and ligands.
Induced Fit Model: This model, proposed by Daniel Koshland, suggests that the binding of a ligand can induce a conformational change in the protein, leading to a more complementary fit. nih.gov The initial interaction may be weak, but it triggers a change in the protein's shape that optimizes the binding interactions.
Conformational Selection Model: This model posits that proteins exist as an ensemble of different conformations in equilibrium. nih.gov The ligand selectively binds to a specific pre-existing conformation, shifting the equilibrium towards that bound state. This model emphasizes the dynamic nature of proteins even in the absence of a ligand.
These models are not mutually exclusive, and the actual mechanism of binding for a particular protein-ligand pair may involve elements of all three. The binding of benzenesulfonamide derivatives to their target enzymes likely involves a combination of these principles, where the initial recognition may be guided by shape complementarity, followed by conformational adjustments of both the protein and the ligand to achieve an optimal binding orientation.
Role of Intermolecular Hydrogen Bonding and Other Non-Covalent Interactions at Biological Interfaces
The binding of benzenesulfonamide derivatives to their biological targets is mediated by a variety of non-covalent interactions. These interactions, while individually weak, collectively contribute to the high affinity and specificity of binding.
Hydrogen Bonding: Hydrogen bonds are crucial for the specific recognition of ligands by proteins. researchgate.net The sulfonamide group is an excellent hydrogen bond donor (N-H) and acceptor (S=O). nih.govnih.gov The amide proton is a particularly good hydrogen bond donor. nih.gov In the active sites of enzymes, the sulfonamide moiety can form hydrogen bonds with amino acid side chains, backbone atoms, or bridging water molecules. nih.gov For example, the oxygen atoms of the sulfonamide can accept hydrogen bonds, which is a key interaction in many protein-ligand complexes. mdpi.com
Other Non-Covalent Interactions:
Hydrophobic Interactions: The nonpolar parts of the benzenesulfonamide molecule, such as the benzene ring and the N-isobutyl group, can interact favorably with hydrophobic pockets in the protein's binding site, excluding water molecules and increasing the entropy of the system.
Ionic Interactions: If the ligand or the protein binding site is charged, electrostatic interactions can play a significant role in guiding the initial binding and contributing to the binding affinity.
Halogen Bonding: The bromine atom in 4-bromo-N-isobutylbenzenesulfonamide can participate in halogen bonding, where the bromine atom acts as an electrophilic region that can interact with a nucleophilic site on the protein, such as a carbonyl oxygen or an aromatic ring.
The precise combination and geometry of these non-covalent interactions determine the binding affinity and selectivity of a given benzenesulfonamide derivative for its protein target.
Allosteric Modulation and Induced Conformational Changes in Target Proteins of this compound
Extensive research into the public domain and scientific literature did not yield specific studies detailing the allosteric modulation or induced conformational changes in target proteins directly caused by the chemical compound This compound . While the broader class of benzenesulfonamide derivatives is known to interact with various biological targets, often through mechanisms that can involve allosteric binding and subsequent conformational shifts in the protein structure, specific mechanistic data for this particular compound is not available.
General studies on sulfonamide compounds have shown that their binding to proteins can lead to significant alterations in the protein's three-dimensional structure. For example, the binding of some sulfonamides to proteins like myoglobin (B1173299) has been observed to induce strong conformational changes, resulting in the destabilization of the protein structure. These interactions are often characterized by changes in thermodynamic parameters, such as negative enthalpy and positive entropy changes, indicating spontaneous binding events.
Furthermore, research on other benzenesulfonamide derivatives has pointed towards allosteric inhibition of enzymes. For instance, certain benzoxazole (B165842) benzenesulfonamides have been identified as allosteric inhibitors of fructose-1,6-bisphosphatase. Allosteric modulators bind to a site on the protein that is distinct from the active (orthosteric) site, causing a conformational change that alters the protein's activity. This can manifest as either an increase (positive allosteric modulation) or a decrease (negative allosteric modulation) in the protein's function.
In the context of drug design, understanding these induced conformational changes is crucial. The binding of a ligand, such as a benzenesulfonamide derivative, can remodel subpockets within a protein, creating new interaction points. However, without specific studies on this compound, any discussion of its specific allosteric effects or the precise nature of the conformational changes it might induce would be speculative.
Due to the lack of available data, no specific research findings or data tables for this compound can be presented.
Future Research Trajectories in 4 Bromo N Isobutylbenzenesulfonamide Chemistry
Rational Design and Synthesis of Advanced Target-Specific Benzenesulfonamide (B165840) Analogues
The principle of rational drug design, which leverages the known structure of biological targets, offers a powerful strategy for developing advanced analogues of 4-bromo-N-isobutylbenzenesulfonamide. Building upon established successes within the broader benzenesulfonamide class, future synthesis can be guided by structure-activity relationships (SAR) to create compounds with high affinity and specificity for predetermined biological targets. nih.gov For instance, benzenesulfonamide derivatives have been successfully designed as potent inhibitors of targets like tubulin and carbonic anhydrase IX, demonstrating the scaffold's versatility. nih.govrsc.org
Future work should focus on creating a library of analogues by systematically modifying the core structure of this compound. Key modifications could include:
Substitution on the Phenyl Ring: Replacing or adding functional groups to the benzene (B151609) ring to explore interactions with specific pockets in a target's active site.
Alteration of the N-isobutyl Group: Varying the alkyl substituent on the sulfonamide nitrogen can influence lipophilicity, metabolic stability, and binding interactions. nih.gov For example, introducing cyclic or more complex aliphatic groups could probe different hydrophobic regions of a target protein.
Bioisosteric Replacement: Replacing the bromo-substituent with other halogens (Cl, F) or pseudo-halogens (CF3, CN) to fine-tune electronic properties and binding capabilities.
This approach, which combines synthetic chemistry with detailed biological evaluation, will be crucial for transforming the lead compound into a series of highly specialized therapeutic candidates. mdpi.com
Table 1: Examples of Rational Design in Benzenesulfonamide Derivatives
| Parent Scaffold | Modification Strategy | Resulting Biological Activity | Reference |
|---|---|---|---|
| Benzenesulfonamide | Addition of aminopyridine groups | Increased potency as anti-influenza agents | nih.gov |
| Benzenesulfonamide | Incorporation of thiazol-4-one scaffold | Potent and selective inhibition of carbonic anhydrase IX | rsc.org |
| Benzenesulfonamide | Introduction of a diamide-based "tail" | High selectivity for carbonic anhydrase IX over other isoforms | rsc.org |
Integration of Advanced Computational Methodologies for Enhanced Selectivity and Potency Prediction
To accelerate the drug discovery process, advanced computational tools are indispensable. beilstein-journals.org Methodologies such as Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and molecular dynamics simulations can provide profound insights into the interactions between ligands and their biological targets, thereby guiding the rational design of more potent and selective analogues of this compound. frontiersin.orgmdpi.com
Three-dimensional QSAR (3D-QSAR) approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have proven effective in predicting the biological activity of benzenesulfonamide derivatives. tandfonline.comresearchgate.net These models generate contour maps that highlight the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding modifications would likely enhance activity. tandfonline.comresearchgate.net
Future research should involve:
Development of a QSAR Model: Synthesizing a focused library of this compound analogues and evaluating their activity against a specific target to build a predictive QSAR model. nih.gov
Molecular Docking Studies: Using the crystal structure of potential targets to dock analogues of this compound in silico. This can predict binding poses and affinities, helping to prioritize which compounds to synthesize. rsc.orgtandfonline.com
ADMET Prediction: Employing computational tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed analogues early in the discovery pipeline, reducing late-stage failures. tuni.finih.gov
By integrating these computational methods, researchers can create a "virtual shortcut," reducing the cost and time associated with experimental screening and optimizing the design process for compounds with improved pharmacological profiles. beilstein-journals.org
Table 2: Application of Computational Methods in Drug Design
| Computational Method | Primary Function | Predicted Parameters | Reference |
|---|---|---|---|
| 3D-QSAR (CoMFA/CoMSIA) | Predicts biological activity based on 3D molecular properties. | Potency (e.g., IC50), Structure-Activity Relationships. | tandfonline.comresearchgate.net |
| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to a target. | Binding mode, Binding energy, Key interacting amino acid residues. | rsc.org |
| Homology Modeling | Predicts the 3D structure of a target protein based on its amino acid sequence. | 3D protein coordinates for use in docking when no crystal structure is available. | beilstein-journals.org |
Development of Innovative Synthetic Methodologies for Structural Diversification and High-Throughput Synthesis
The synthesis of diverse chemical libraries is fundamental to exploring the full therapeutic potential of a lead compound. Traditional methods for sulfonamide synthesis can be time-consuming and may not be suitable for generating large numbers of analogues efficiently. ucl.ac.uk Therefore, a key future trajectory is the development and application of innovative synthetic methodologies for the structural diversification and high-throughput synthesis of this compound derivatives.
Recent advances in synthetic organic chemistry offer promising avenues:
Modern Coupling Reactions: Palladium-catalyzed cross-coupling reactions have been shown to be effective for the N-arylation of sulfonamides, allowing for the synthesis of complex derivatives under mild conditions. researchgate.net
Flow Chemistry: Electrochemical oxidative coupling of thiols and amines in flow microreactors provides a catalyst-free and efficient method for sulfonamide synthesis. rsc.org
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields in the preparation of sulfonamides from sulfonyl chlorides or sulfonic acids. cbijournal.com
Green Chemistry Approaches: The development of methods using environmentally benign solvents and reagents, such as the use of lithium hydroxide (B78521) monohydrate in an ethanol:water system, offers a sustainable route to sulfonamide synthesis. tandfonline.com
Adopting these modern techniques will enable the rapid assembly of a large and diverse library of this compound analogues. This will facilitate a more comprehensive exploration of the structure-activity landscape and accelerate the identification of compounds with optimized properties.
Table 3: Comparison of Synthetic Methodologies for Sulfonamides
| Methodology | Key Features | Advantages | Reference |
|---|---|---|---|
| Conventional Synthesis | Typically involves reacting sulfonyl chlorides with amines using a base like pyridine. | Well-established and widely understood. | cbijournal.com |
| Metal-Catalyzed Cross-Coupling | Uses catalysts (e.g., Palladium) to form C-N or S-N bonds. | High efficiency, good to excellent yields, applicable to a wide range of substrates. | researchgate.net |
| Microwave-Assisted Synthesis | Employs microwave energy to heat the reaction. | Significantly reduced reaction times, often higher yields. | cbijournal.com |
| Electrochemical Synthesis in Flow | Oxidative coupling performed in a continuous flow microreactor. | Catalyst-free, rapid, efficient, and scalable. | rsc.org |
Elucidation of Underexplored Mechanistic Pathways and Novel Biological Targets
While the benzenesulfonamide scaffold is present in numerous approved drugs, the specific biological targets and mechanistic pathways of many of its derivatives, including this compound, remain largely uncharacterized. A significant future research direction is to move beyond known targets and identify novel biological activities for this compound.
The broad bioactivity of the sulfonamide class suggests numerous possibilities. Derivatives have been identified as antibacterial, anticancer, anti-inflammatory, and antidiabetic agents. researchgate.netnih.govnih.gov They are known to interact with a wide array of biological targets, including enzymes and receptors. researchgate.net
Strategies to uncover novel targets and mechanisms include:
Phenotypic Screening: Testing this compound and its analogues in cell-based or whole-organism assays to identify unexpected biological effects.
Target-Based Screening: Evaluating the compound against panels of known drug targets, such as kinases, proteases, and G-protein coupled receptors, to identify potential interactions. For example, some benzenesulfonamide analogues have shown potential as inhibitors of receptor tyrosine kinases involved in cancer. tuni.finih.gov
Multi-Target-Directed Ligand Approach: Designing analogues that can modulate multiple targets simultaneously, which can be an effective strategy for complex diseases like Alzheimer's. mdpi.com For instance, tryptanthrin (B1681603) derivatives with benzenesulfonamide substituents have been evaluated as multi-functional agents against Alzheimer's disease. mdpi.com
Discovering a novel mechanism of action or an unexpected biological target for this compound could open up entirely new therapeutic avenues and significantly enhance its value as a lead structure in drug discovery.
Table 4: Known Biological Targets of Benzenesulfonamide Derivatives
| Target Class | Specific Example | Associated Disease/Application | Reference |
|---|---|---|---|
| Enzymes | Carbonic Anhydrases (e.g., CA IX) | Cancer, Glaucoma | rsc.org |
| Enzymes | α-Glucosidase and α-Amylase | Diabetes | nih.gov |
| Kinases | Tropomyosin receptor kinase A (TrkA) | Glioblastoma (Cancer) | tuni.finih.gov |
| Structural Proteins | Tubulin | Cancer | nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
